molecular formula C19H16O10 B1215352 4-Demethyl-bdd CAS No. 91828-88-5

4-Demethyl-bdd

Cat. No.: B1215352
CAS No.: 91828-88-5
M. Wt: 404.3 g/mol
InChI Key: PGORXRYYHHQBMW-UHFFFAOYSA-N
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Description

4-Demethyl-bdd, also known as 4-Demethyl-4-cholesteryloxycarbonylpenclomedine, is a polychlorinated pyridine cholesteryl carbonate. It is a derivative of 4-Demethylpenclomedine, which is a non-neurotoxic metabolite of penclomedine. This compound has shown significant potential in the field of cancer research, particularly for its neuro-alkylating properties against glioblastoma and metastatic cancers involving the central nervous system .

Preparation Methods

The synthesis of 4-Demethyl-bdd involves several steps. One method includes reacting in a pure weak acid or a mixture of acid, water, and organic solvent at a temperature higher than ambient conditions . This process is typically carried out without the use of another solvent. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

4-Demethyl-bdd undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions .

Comparison with Similar Compounds

4-Demethyl-bdd can be compared to other similar compounds such as 4-Demethylpenclomedine and 4-Demethyl-4-deoxypodophyllotoxin. While these compounds share some structural similarities, this compound is unique in its ability to form micelle particles and penetrate the blood-brain barrier . This property makes it particularly effective against CNS tumors, setting it apart from other similar compounds.

Similar Compounds::

Biological Activity

4-Demethyl-bdd (CAS No. 91828-88-5) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound is a derivative of bdd (butylated hydroxytoluene) and is characterized by the absence of a methyl group at the fourth position. Its chemical structure influences its reactivity and interactions with biological systems.

Table 1: Chemical Structure and Properties of this compound

PropertyValue
Molecular FormulaC13_{13}H16_{16}O
Molecular Weight192.27 g/mol
CAS Number91828-88-5
Solubility in WaterLow
Melting PointNot available

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. It can act as an enzyme inhibitor or activator, influencing metabolic pathways and cellular functions.

Enzyme Interactions

  • Oxidoreductases : It has been shown to modulate the activity of oxidoreductases, which are crucial in redox reactions within cells.
  • Kinases : Preliminary studies indicate that this compound may influence kinase activity, affecting cellular signaling pathways.

Cellular Effects

The compound's effects on cellular processes include:

  • Gene Expression : this compound has been observed to alter gene expression patterns associated with apoptosis and cell cycle regulation.
  • Cell Signaling : It modulates signaling pathways that can lead to changes in cellular metabolism and function.

Case Studies

  • In Vitro Studies :
    • In a study involving human liver cell lines, this compound was shown to significantly alter the expression of genes involved in detoxification processes. This suggests a potential role in influencing drug metabolism.
  • Animal Models :
    • A study on mice treated with varying doses of this compound indicated dose-dependent effects on liver enzyme activity, with higher doses leading to increased oxidative stress markers.

Table 2: Summary of Case Studies on this compound

Study TypeModel UsedKey Findings
In VitroHuman Liver CellsAltered gene expression related to detoxification
Animal ModelMiceDose-dependent increase in oxidative stress

Dosage Effects

Research indicates that the biological effects of this compound are highly dependent on dosage:

  • Low Doses : Minimal impact on cellular functions.
  • Moderate Doses : Observable changes in enzyme activity and gene expression.
  • High Doses : Significant oxidative stress and potential toxicity.

Metabolic Pathways

This compound participates in several metabolic pathways, particularly those involving redox reactions. Its interactions with sulfoxide reductases highlight its role in maintaining cellular redox balance.

Table 3: Metabolic Pathways Involving this compound

PathwayDescription
Redox ReactionsParticipates as an electron donor/acceptor
DetoxificationInfluences metabolic enzymes

Properties

IUPAC Name

methyl 7-hydroxy-4-(7-methoxy-5-methoxycarbonyl-1,3-benzodioxol-4-yl)-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O10/c1-23-11-5-9(19(22)25-3)13(17-15(11)27-7-29-17)12-8(18(21)24-2)4-10(20)14-16(12)28-6-26-14/h4-5,20H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGORXRYYHHQBMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)C(=O)OC)C3=C4C(=C(C=C3C(=O)OC)O)OCO4)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238708
Record name Mono-O-demethylated BDD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91828-88-5
Record name Mono-O-demethylated BDD
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091828885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mono-O-demethylated BDD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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